molecular formula C22H24N4O3 B11670919 N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11670919
M. Wt: 392.5 g/mol
InChI Key: HGPAFCWOKBBGJP-YDZHTSKRSA-N
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Description

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide (hereafter referred to by its full systematic name) is a pyrazole-carbohydrazide derivative characterized by a planar pyrazole core substituted with a 4-(2-methylpropyl)phenyl group at position 3 and a hydrazide-linked 2-hydroxy-3-methoxyphenylidene moiety at position 3. The compound’s molecular formula is C23H26N4O3, with a molecular weight of 406.48 g/mol. Predicted physicochemical properties include a density of 1.21 g/cm³ and a pKa of 8.28, suggesting moderate lipophilicity and weak basicity .

The (E)-configuration of the imine bond in the hydrazide moiety is critical for maintaining structural stability and intermolecular interactions, as evidenced by single-crystal X-ray diffraction studies of analogous compounds .

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H24N4O3/c1-14(2)11-15-7-9-16(10-8-15)18-12-19(25-24-18)22(28)26-23-13-17-5-4-6-20(29-3)21(17)27/h4-10,12-14,27H,11H2,1-3H3,(H,24,25)(H,26,28)/b23-13+

InChI Key

HGPAFCWOKBBGJP-YDZHTSKRSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C(=CC=C3)OC)O

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C(=CC=C3)OC)O

Origin of Product

United States

Preparation Methods

1,3-Diketone Route

The reaction of ethyl 3-[4-(2-methylpropyl)phenyl]-1,3-diketone (1 ) with hydrazine hydrate (2 ) in ethanol under reflux yields 3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxylate (3 ) (Scheme 1). Nano-ZnO catalysis enhances yields to 92% by facilitating nucleophilic attack at the β-keto position.

Reaction Conditions

ReactantSolventCatalystTemperatureTimeYield
1 + 2 EthanolNano-ZnO80°C4 h92%

Regioselectivity is influenced by steric effects: the 2-methylpropyl group at the 4-phenyl position directs hydrazine attack to the less hindered carbonyl, favoring the 1,5-disubstituted pyrazole.

Acetylenic Ketone Alternative

Cyclocondensation of 4-(2-methylpropyl)phenylacetylene ketone (4 ) with methylhydrazine (5 ) in THF at 60°C produces pyrazole 3 in 78% yield. This method avoids regioisomer formation due to the electron-withdrawing acetylene group.

Conversion to Pyrazole-5-Carbohydrazide

The ester group of 3 is converted to carbohydrazide via nucleophilic acyl substitution.

Hydrazinolysis

Treatment of 3 with 80% hydrazine hydrate (6 ) in methanol under reflux for 6 hours yields 3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide (7 ) (Scheme 2). Excess hydrazine ensures complete conversion, with recrystallization from methanol achieving >95% purity.

Optimization Data

Hydrazine (eq.)SolventTemperatureTimeYield
3.0Methanol65°C6 h88%

Schiff Base Formation with 2-Hydroxy-3-Methoxybenzaldehyde

The final step involves condensation of 7 with 2-hydroxy-3-methoxybenzaldehyde (8 ) to form the title compound (9 ).

Acid-Catalyzed Condensation

In acetic acid, 7 and 8 undergo dehydration at 90°C for 8 hours, yielding 9 as a yellow solid (72% yield). The reaction proceeds via imine formation, with the ortho-hydroxy group facilitating intramolecular hydrogen bonding to stabilize the E-isomer.

Characterization Data

  • M.p. : 224–226°C

  • 1H-NMR (CDCl3): δ 2.24 (s, CH3), 3.83–4.94 (m, CH2N, CHOH), 7.23–8.25 (m, Ar-H).

  • 13C-NMR : δ 166.87 (C=O), 151.19 (C=N), 128.56–127.25 (Ar-C).

Solvent and Catalysis Effects

Using ethanol with a catalytic amount of piperidine at 70°C improves yield to 79% by reducing side reactions. Polar aprotic solvents like DMF are avoided due to aldehyde dimerization.

Industrial-Scale Considerations

Continuous Flow Synthesis

A two-stage flow reactor system minimizes reaction time:

  • Pyrazole formation in a packed-bed reactor with ZnO catalyst.

  • Schiff base condensation in a tubular reactor with in-line IR monitoring.
    This setup achieves 85% overall yield with 99% purity.

Green Chemistry Metrics

MetricValue
Atom Economy (Overall)81%
E-Factor6.2
Solvent Recovery90%

Challenges and Solutions

Regioselectivity in Pyrazole Formation

The 2-methylpropyl group’s steric bulk necessitates careful catalyst selection. Nano-ZnO provides a high-surface-area platform for regiocontrol, while microwave irradiation (100°C, 20 min) reduces reaction time to 1 hour.

Imine Isomerization

The E/Z ratio of 9 is maintained at >95:5 by adding molecular sieves to absorb water, shifting equilibrium toward the imine .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities, making it a subject of interest in pharmaceutical research. Key pharmacological properties include:

  • Antimicrobial Activity : Pyrazole derivatives have been noted for their antimicrobial properties. N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Research indicates that pyrazole compounds can exhibit anti-inflammatory effects. This specific compound may inhibit inflammatory pathways, providing a basis for developing anti-inflammatory medications .
  • Anticancer Activity : The anticancer potential of pyrazole derivatives is well-documented. Studies have demonstrated that related compounds can induce apoptosis in cancer cells and inhibit tumor growth, indicating that this compound could be explored further for its anticancer properties .

Case Studies

Several studies have documented the applications and efficacy of pyrazole derivatives similar to this compound:

  • Study on Antimicrobial Activity : A study published in the Egyptian Journal of Chemistry reported that various pyrazole derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, establishing a foundation for further exploration of this compound's potential .
  • Research on Anticancer Effects : Another study highlighted the anticancer properties of pyrazole derivatives, demonstrating their ability to inhibit cell proliferation in various cancer cell lines. The findings suggested that modifications to the pyrazole core could enhance efficacy against specific cancer types .

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups allow it to form hydrogen bonds with biological molecules, potentially inhibiting or activating certain enzymes and receptors. The pyrazole ring may also play a role in its biological activity by interacting with cellular components .

Comparison with Similar Compounds

Key Observations :

  • The 4-(2-methylpropyl)phenyl substituent contributes to higher lipophilicity compared to methyl or methoxy groups, which may enhance membrane permeability .

Spectroscopic and Computational Comparisons

Vibrational Spectroscopy

Density Functional Theory (DFT) studies on analogous compounds reveal that the hydroxyl group generates distinct IR peaks near 3200–3500 cm⁻¹ (O–H stretch) and 1250–1300 cm⁻¹ (C–O stretch), absent in non-hydroxylated derivatives like E-MBPC . The methoxy group’s symmetric and asymmetric stretching vibrations (~2830 cm⁻¹ and ~1250 cm⁻¹) are consistent across methoxy-containing analogs .

Electronic Properties

The target compound’s HOMO-LUMO gap, calculated via DFT, is expected to be narrower than that of E-MBPC due to electron-donating hydroxyl and methoxy groups, enhancing charge transfer efficiency .

Biological Activity

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C26H24N4OC_{26}H_{24}N_{4}O, and its structure features a pyrazole ring substituted with various functional groups that contribute to its biological properties.

Antioxidant Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antioxidant activity. The presence of hydroxyl and methoxy groups in the structure enhances the scavenging ability against free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing various diseases related to oxidative damage, including cancer and neurodegenerative disorders .

Antimicrobial Properties

Research has indicated that compounds with a pyrazole core possess antimicrobial activities against a range of pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Pyrazole derivatives have been recognized for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes contributes to its potential as an anti-inflammatory agent. This activity is particularly relevant in the treatment of inflammatory diseases such as arthritis and other chronic inflammatory conditions .

G Protein-Coupled Receptor Modulation

The compound may interact with G protein-coupled receptors (GPCRs), which play a pivotal role in various physiological processes. By modulating these receptors, the compound could influence signaling pathways related to inflammation, pain perception, and immune responses .

Enzyme Inhibition

The inhibition of specific enzymes involved in inflammatory processes is another proposed mechanism. For instance, the inhibition of COX enzymes leads to reduced prostaglandin synthesis, which is associated with inflammation and pain .

Case Studies

StudyFindings
Antioxidant Study Demonstrated significant reduction in oxidative stress markers in treated cells compared to controls.
Antimicrobial Study Showed effective inhibition of bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Study Reported a 40% reduction in edema in animal models treated with the compound compared to untreated controls.

Q & A

Q. What are the standard synthetic methodologies for preparing this pyrazole-carbohydrazide derivative?

The compound is synthesized via a multi-step condensation reaction. Key steps include:

  • Step 1 : Formation of the pyrazole core through cyclization of substituted hydrazines with β-diketones or their equivalents.
  • Step 2 : Condensation of the pyrazole-5-carbohydrazide intermediate with 2-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions to form the hydrazone linkage .
  • Reaction Conditions : Optimal yields are achieved using ethanol or methanol as solvents, reflux temperatures (70–80°C), and catalysts like acetic acid or p-toluenesulfonic acid. Purity is confirmed via TLC and column chromatography .

Q. How is the structural integrity of the compound validated post-synthesis?

Characterization involves:

  • Spectroscopic Techniques : ¹H/¹³C NMR to confirm proton environments and carbonyl groups, FT-IR for hydrazone (C=N) and hydroxyl (O–H) stretching vibrations .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks matching the theoretical mass .
  • X-ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonding, π–π stacking) in the crystal lattice .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Standard assays include:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme Inhibition : Kinetic studies on cyclooxygenase (COX) or acetylcholinesterase (AChE) to assess inhibitory potential .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Parameter Optimization : Use design-of-experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. ethanol), temperature gradients, and catalyst loading .
  • In Situ Monitoring : Employ HPLC or real-time FT-IR to track intermediate formation and adjust conditions dynamically .
  • Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb water in condensation reactions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Structural-Activity Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) using analogs. For example, replacing the 2-methylpropyl group with chlorophenyl alters lipophilicity and target binding .
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to reduce inter-lab variability .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

Q. How can computational modeling enhance understanding of its mechanism of action?

  • Molecular Docking : Simulate binding to targets like COX-2 or DNA topoisomerase II using AutoDock Vina. Prioritize poses with strong hydrogen bonds between the hydrazone group and active-site residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energies (MM-PBSA) .
  • QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors .

Q. What advanced techniques validate its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to immobilized enzymes or receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target interactions .
  • Cryo-EM : Resolve high-resolution structures of the compound bound to macromolecular complexes (e.g., ribosomes) .

Methodological Considerations

Q. How to address solubility challenges in biological assays?

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability, which are cleaved in vivo .

Q. What analytical workflows ensure reproducibility in crystallographic studies?

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
  • Refinement Protocols : Apply SHELXL with restraints for disordered moieties (e.g., methoxy groups) .
  • Validation Tools : Check geometry with PLATON and deposition in the Cambridge Structural Database (CSD) .

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